molecular formula C18H16N2O3S B12121278 (E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B12121278
M. Wt: 340.4 g/mol
InChI Key: WAFNQNIYRAIDKQ-CSKARUKUSA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzo[d]thiazole ring and a 3,4-dimethoxyphenyl group, which are connected through an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Preparation of the Acrylamide Intermediate: The acrylamide intermediate can be prepared by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to the amine and subsequent acylation with acryloyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole ring with the acrylamide intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting cancer, inflammation, and neurological disorders.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: The compound may find use in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(benzo[d]thiazol-2-yl)-3-phenylacrylamide: Lacks the 3,4-dimethoxy substitution on the phenyl ring.

    (E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide: Contains a single methoxy group on the phenyl ring.

    (E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylamide: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both the benzo[d]thiazole ring and the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H16N2O3S/c1-22-14-9-7-12(11-15(14)23-2)8-10-17(21)20-18-19-13-5-3-4-6-16(13)24-18/h3-11H,1-2H3,(H,19,20,21)/b10-8+

InChI Key

WAFNQNIYRAIDKQ-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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